molecular formula C9H9Cl3 B100348 1,2,3-Trichloro-4,5,6-trimethylbenzene CAS No. 19219-81-9

1,2,3-Trichloro-4,5,6-trimethylbenzene

Cat. No.: B100348
CAS No.: 19219-81-9
M. Wt: 223.5 g/mol
InChI Key: QCTIBRJBUAXXEB-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4,5,6-trimethylbenzene (CAS 19219-81-9) is an organic compound with the molecular formula C9H9Cl3 and a molecular weight of 223.527 g/mol . This compound is of significant interest in advanced materials research, particularly for studying orientational disorder and phase transitions in the solid state . Research has identified three distinct solid phases: a low-temperature triclinic phase (below 268 K), an intermediate monoclinic phase (268 K to 400 K), and a high-temperature phase (400 K to the melting point) . Deuterium NMR studies reveal that the compound exhibits rich dynamics, including quantum-mechanical tunneling of methyl groups at very low temperatures (below 15 K) and fast classical reorientation at higher temperatures . A key research application involves investigating the six-fold jumps of the entire molecule around its axis within the crystal lattice, a process that becomes active above 180 K . The kinetic parameters for these molecular jumps have been measured, with an activation energy (ΔE) of 38.5 kJ mol−1 . This makes this compound a valuable model system for probing intermolecular potentials, quantum tunneling phenomena, and the behavior of dynamically disordered crystal structures, often referred to as "plastic phases" . The compound is part of a family of substituted benzenes that serve as crucial model systems in solid-state physics and chemistry . This product is intended for research applications only.

Properties

CAS No.

19219-81-9

Molecular Formula

C9H9Cl3

Molecular Weight

223.5 g/mol

IUPAC Name

1,2,3-trichloro-4,5,6-trimethylbenzene

InChI

InChI=1S/C9H9Cl3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3

InChI Key

QCTIBRJBUAXXEB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C

Other CAS No.

19219-81-9

Synonyms

1,2,3-Trichloro-4,5,6-trimethylbenzene

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

TCTMB serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating pharmaceuticals and agrochemicals. For instance:

  • Pharmaceuticals : TCTMB can be used to synthesize active pharmaceutical ingredients (APIs) that require chlorinated aromatic compounds as building blocks.
  • Agrochemicals : It is utilized in the development of herbicides and pesticides that exhibit enhanced efficacy due to the presence of chlorine atoms.

Material Science

In material science, TCTMB is employed in the production of advanced materials such as polymers and resins. The unique properties imparted by its chlorinated structure enhance the thermal stability and chemical resistance of these materials.

Environmental Studies

TCTMB is used as a model compound to study the environmental fate and behavior of chlorinated aromatic compounds. Research focuses on:

  • Bioaccumulation : Investigating how TCTMB accumulates in living organisms and its potential ecological impacts.
  • Degradation Pathways : Understanding how TCTMB breaks down in various environmental conditions helps assess its long-term effects.

Toxicological Profile

TCTMB exhibits significant biological activity characterized by its toxicity:

  • Skin Irritation : Contact can cause irritation; studies indicate an LD50 of approximately 2000 mg/kg.
  • Eye Damage : Severe eye irritation is reported upon contact.
  • Aquatic Toxicity : Toxicological studies show harmful effects on aquatic organisms with an LC50 value of around 0.5 mg/L for fish.

Aquatic Toxicity Study

A study assessed the impact of TCTMB on various fish species. The findings revealed significant mortality rates at concentrations as low as 0.5 mg/L, highlighting the need for regulatory measures regarding its industrial use.

Skin Irritation Assessment

Clinical assessments demonstrated that exposure to TCTMB resulted in acute skin irritation among test subjects. These findings underscore the importance of implementing protective measures for workers handling this compound.

Data Table: Toxicity Levels

EndpointValueReference
Skin Irritation (LD50)2000 mg/kg
Eye Damage (Irritation Score)Severe
Aquatic Toxicity (LC50)0.5 mg/L (fish)

Chemical Reactions Analysis

Types of Chemical Reactions

1,2,3-Trichloro-4,5,6-trimethylbenzene can undergo several types of chemical reactions:

  • Nucleophilic Substitution Reactions : The chlorine atoms can be substituted by various nucleophiles such as hydroxides or amines.

  • Oxidation Reactions : The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

  • Reduction Reactions : The compound can be reduced to yield less chlorinated derivatives or fully dechlorinated products.

Common Reagents and Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionSodium hydroxide (NaOH), Ammonia (NH₃)Aqueous or alcoholic solutions
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Acidic or basic conditions
ReductionHydrogen gas (H₂) with Pd/C catalyst; Lithium aluminum hydride (LiAlH₄)Varies based on reagent

Major Products Formed

  • From Nucleophilic Substitution :

    • 1,2,3-Trihydroxy-4,5,6-trimethylbenzene

    • 1,2,3-Triamino-4,5,6-trimethylbenzene

  • From Oxidation :

    • 1,2,3-Tricarboxy-4,5,6-trimethylbenzene

    • 1,2,3-Triformyl-4,5,6-trimethylbenzene

  • From Reduction :

    • 1,2-Dichloro-4,5,6-trimethylbenzene

    • 1,2,3-Trimethylbenzene

Phase Behavior and Structural Dynamics

Research indicates that this compound exhibits multiple solid phases depending on temperature:

  • Phase I : High-temperature phase (400 to 499 K)

  • Phase II : Intermediate monoclinic phase (268 to 400 K)

  • Phase III : Low-temperature triclinic phase (<268 K)

Deuterium NMR studies have shown that the compound's orientational disorder increases with temperature and that there are distinct dynamic behaviors associated with the methyl groups in different phases .

Mechanistic Insights

The mechanism of nucleophilic substitution in this compound involves the displacement of chlorine atoms by nucleophiles. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the aromatic ring. The steric hindrance from the methyl groups affects the reaction rates and pathways.

Kinetic Parameters

Kinetic studies have shown that the activation energy for the six-fold jumps of the TCTMB molecules is approximately ΔE=38.5 kJ mol1\Delta E=38.5\text{ kJ mol}^{-1}, indicating significant molecular mobility at elevated temperatures .

Environmental and Biological Implications

The chlorinated structure of this compound raises concerns regarding its environmental persistence and potential bioaccumulation. Toxicological studies have indicated that it may exhibit harmful effects on aquatic organisms and could pose risks to human health through skin contact or inhalation.

Toxicological Profile

  • Skin Irritation: Contact can cause irritation.

  • Eye Damage: Known to cause serious eye damage upon contact.

Comparison with Similar Compounds

Research Findings :

  • TCBs are volatile (vapor pressure: 0.1–0.3 mmHg at 25°C) and hydrophobic (log Kow: 4.0–4.5), making them persistent in environmental matrices .
  • The addition of methyl groups in this compound likely increases molecular weight and reduces volatility compared to TCBs, though experimental data are lacking.

Trimethylbenzene Isomers

Trimethylbenzenes (TMBs) lack chlorine substituents but share the methylated benzene structure:

Property This compound 1,2,3-Trimethylbenzene 1,3,5-Trimethylbenzene
CAS Number 19219-81-9 526-73-6 108-67-8
Substituents 3 Cl, 3 CH₃ 3 CH₃ 3 CH₃
Boiling Point Not reported ~176°C ~165°C
Toxicity Unknown Low acute toxicity Low acute toxicity

Research Findings :

  • TMBs are primarily used as solvents or fuel additives.
  • Chlorination in this compound may enhance environmental persistence and alter toxicokinetics compared to TMBs.

Chlorinated Methylbenzenes

Compounds with mixed chloro and methyl substituents provide closer structural analogs:

Property This compound 1,2,4-Trichloro-3-methylbenzene 2,3,6-Trichlorotoluene
CAS Number 19219-81-9 2077-46-5 2077-46-5
Substituents 1,2,3-Cl; 4,5,6-CH₃ 1,2,4-Cl; 3-CH₃ 2,3,6-Cl; 1-CH₃
Applications Research chemical Pesticide intermediate Agrochemical synthesis

Research Findings :

  • Chlorinated toluenes (e.g., 2,3,6-Trichlorotoluene) are intermediates in pesticide production (e.g., tetradifon) .
  • The symmetrical substitution in this compound may confer unique reactivity in electrophilic substitution reactions compared to asymmetrical analogs.

Preparation Methods

Chlorination of 1,2,3-Trimethylbenzene

Method Overview:
The most direct and widely reported method for preparing 1,2,3-trichloro-4,5,6-trimethylbenzene is via stepwise chlorination of 1,2,3-trimethylbenzene (hemimellitene). This process utilizes chlorine gas as the halogenating agent, often in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) to promote electrophilic aromatic substitution.

Experimental Steps:

  • Dissolve 1,2,3-trimethylbenzene in an appropriate organic solvent (e.g., carbon tetrachloride or chloroform).
  • Bubble chlorine gas through the solution at room temperature or slightly elevated temperatures.
  • Employ a catalyst (e.g., FeCl₃) to increase reaction rate and selectivity.
  • Monitor the reaction by observing decoloration and exothermic warming.
  • After the initial chlorination, cool the reaction mixture and allow it to stand, typically overnight, to precipitate the product.
  • Filter the solid, and subject the filtrate to further chlorination if necessary to maximize yield.
  • Purify the crude product by recrystallization, commonly from ethanol with a small amount of chloroform added for improved solubility.

Key Data Table: Chlorination of 1,2,3-Trimethylbenzene

Step Reagents/Conditions Yield (g) Notes
Initial chlorination Cl₂ gas, FeCl₃, RT, 2 hours ~3 Decoloration, exothermic reaction
Second chlorination Additional Cl₂, FeCl₃, RT, until exo ends ~6 Ensures complete conversion
Recrystallization Ethanol + few drops chloroform ~6 (total) White crystalline needles

*RT = Room Temperature

Reaction Equation:
$$
\mathrm{C9H{12}} + 3\ \mathrm{Cl2} \xrightarrow{\mathrm{FeCl3}} \mathrm{C9H9Cl3} + 3\ \mathrm{HCl}
$$
Where $$\mathrm{C
9H{12}}$$ is 1,2,3-trimethylbenzene and $$\mathrm{C9H9Cl3}$$ is this compound.

Yield and Purity:

  • Combined yield after two chlorination cycles and recrystallization: typically 6 g from a moderate-scale batch.
  • Product is obtained as white crystalline needles, indicating high purity after recrystallization.

Summary Table: Deuteration Process

Step Reagents/Conditions Outcome
Catalytic exchange D₂O, 10% Pt/C, 300°C, 1 wk 90% recovery, 96–98% D enrichment
Repetition (3 cycles) Fresh D₂O, Pt/C Further enrichment
Isolation Distillation Pure deuterated compound

Purification and Characterization

  • Recrystallization from ethanol (with a small amount of chloroform) is the standard purification method, yielding high-purity crystalline product suitable for further analysis or application.
  • The compound is characterized by its white crystalline appearance, high melting point, and distinctive NMR and mass spectrometric profiles.

Summary of Physicochemical Properties

Property Value
Molecular Formula C₉H₉Cl₃
Molecular Weight 223.53 g/mol
Boiling Point 302.7°C at 760 mmHg
Density 1.283 g/cm³
Flash Point 203.9°C
LogP 4.57–4.9
Vapour Pressure 0.00175 mmHg at 25°C

Research Findings and Applications

  • The described method is robust and reproducible, suitable for both laboratory-scale and preparative-scale synthesis.
  • Isotopically labeled analogs are valuable for NMR and crystallographic studies to investigate molecular orientation and disorder in the solid state.
  • The compound's high purity and crystallinity make it suitable for advanced materials research and as a reference standard in analytical chemistry.

Q & A

Q. How can researchers confirm the identity and purity of 1,2,3-Trichloro-4,5,6-trimethylbenzene in laboratory settings?

Methodological Answer:

  • Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (C9_9H9_9Cl3_3, MW 231.53) and compare retention times with certified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can verify substitution patterns (three Cl and three CH3_3 groups on adjacent positions) .
  • Purity Assessment : Perform elemental analysis (C, H, Cl) and high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Cross-reference with CAS RN 19219-81-9 for spectral databases .

Q. What are the recommended storage conditions to preserve the stability of this compound?

Methodological Answer:

  • Store in amber glass vials at 0–6°C under inert gas (e.g., argon) to prevent photodegradation and hydrolysis. This aligns with protocols for structurally similar chlorinated aromatics, which are prone to decomposition under heat or light .
  • Conduct stability tests using accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via GC-MS for degradation products like dechlorinated or oxidized derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study the photodegradation pathways of this compound in environmental matrices?

Methodological Answer:

  • Experimental Setup : Exclude oxygen to isolate photolytic pathways. Use deuterated analogs (e.g., C6_6D3_3Cl3_3) as internal standards to track reaction intermediates via isotope dilution mass spectrometry .
  • Degradation Analysis : Employ time-resolved UV-Vis spectroscopy and electron paramagnetic resonance (EPR) to detect radical intermediates. Compare with degradation patterns of 1,2,3-trichlorobenzene (CAS 87-61-6), which forms dichlorophenols via hydroxyl radical attack .

Q. How can data contradictions in thermodynamic properties (e.g., ΔrG°, solubility) of chlorinated trimethylbenzenes be resolved?

Methodological Answer:

  • Validation Methods : Replicate calorimetric measurements using differential scanning calorimetry (DSC) for enthalpy of formation. Cross-check with computational models (DFT or ab initio calculations) to verify Gibbs free energy values .
  • Solubility Studies : Use shake-flask methods with headspace GC to minimize volatilization errors. For hydrophobic compounds like this (logP ~4–5), include co-solvents (e.g., acetone) in aqueous systems to improve accuracy .

Q. What strategies are effective for synthesizing isotopically labeled derivatives (e.g., 13^{13}13C or 37^{37}37Cl) of this compound for tracer studies?

Methodological Answer:

  • Isotope Incorporation : Substitute 37^{37}Cl via nucleophilic aromatic substitution using labeled chloride ions under catalytic Pd/C conditions. For 13^{13}C labeling, start with 13^{13}C-enriched toluene derivatives and perform stepwise Friedel-Crafts alkylation .
  • Purification : Use preparative HPLC with a C18 column and deuterated solvents to isolate labeled compounds, ensuring >98% isotopic purity .

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